molecular formula C6H13NO B15308555 Methyl[2-(oxetan-2-yl)ethyl]amine

Methyl[2-(oxetan-2-yl)ethyl]amine

Cat. No.: B15308555
M. Wt: 115.17 g/mol
InChI Key: DMRGZRHOEBWLOL-UHFFFAOYSA-N
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Description

Methyl[2-(oxetan-2-yl)ethyl]amine is a chemical compound that features a tertiary amine group and a strained oxetane ring. This compound is structurally classified as an aliphatic amine and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives through various cyclization methods. One common approach is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening and ring closing . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization of oxetane derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The oxetane ring can undergo substitution reactions, leading to the formation of functionalized oxetane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various functionalized oxetane derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[2-(oxetan-2-yl)ethyl]amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological and chemical targets . These interactions can result in specific biological effects and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl[2-(oxetan-2-yl)ethyl]amine include other oxetane derivatives and aliphatic amines, such as:

    Azetidine: A four-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

Uniqueness

This compound is unique due to its combination of a strained oxetane ring and a tertiary amine group. This structural feature imparts specific physicochemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-methyl-2-(oxetan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-7-4-2-6-3-5-8-6/h6-7H,2-5H2,1H3

InChI Key

DMRGZRHOEBWLOL-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCO1

Origin of Product

United States

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